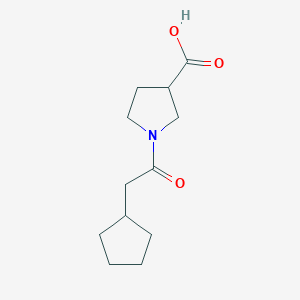
1-(2-シクロペンチルアセチル)ピロリジン-3-カルボン酸
概要
説明
1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid is a chemical compound that has garnered interest due to its diverse applications in scientific research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a cyclopentylacetyl group attached to it. The presence of these functional groups imparts unique chemical and biological properties to the compound.
科学的研究の応用
1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
生化学分析
Biochemical Properties
1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of the molecule . This non-planarity, known as “pseudorotation,” enhances its ability to interact with different biomolecules. For instance, 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid has been shown to interact with enzymes involved in metabolic pathways, affecting their catalytic activity and overall biochemical reactions.
Cellular Effects
1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to changes in the expression of specific genes, thereby altering cellular behavior. Additionally, 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid can impact cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The mechanism of action of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to bind to specific enzymes and proteins, modulating their activity. This binding can result in either inhibition or activation of the target enzyme, depending on the nature of the interaction. Additionally, 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid remains stable under specific conditions, allowing for prolonged observation of its effects on cells and tissues. Degradation of the compound can lead to changes in its activity and function, potentially resulting in different cellular responses over time .
Dosage Effects in Animal Models
The effects of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, toxic or adverse effects may be observed. Studies have shown that there is a threshold effect, where the compound’s activity changes significantly beyond a certain dosage. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. The compound’s impact on metabolic pathways can lead to changes in metabolite levels, affecting cellular metabolism and function. By modulating the activity of specific enzymes, 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid can alter the flow of metabolites through different pathways, leading to changes in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid within cells and tissues are crucial for its activity and function. The compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall activity within the cell. Understanding the subcellular localization of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid is essential for elucidating its mechanism of action and its effects on cellular function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine-3-carboxylic acid with cyclopentylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Formation of cyclopentylcarboxylic acid or cyclopentanone derivatives.
Reduction: Formation of cyclopentylmethanol or cyclopentylamine derivatives.
Substitution: Formation of N-substituted pyrrolidine derivatives.
作用機序
The mechanism of action of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyrrolidine-3-carboxylic acid: A simpler analog without the cyclopentylacetyl group, used in similar applications but with different properties.
Cyclopentylacetic acid: Lacks the pyrrolidine ring, used in different contexts but shares some chemical reactivity.
Uniqueness
1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the pyrrolidine ring and the cyclopentylacetyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications where other similar compounds may not be as effective .
特性
IUPAC Name |
1-(2-cyclopentylacetyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(7-9-3-1-2-4-9)13-6-5-10(8-13)12(15)16/h9-10H,1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDYAKCAZOGIHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


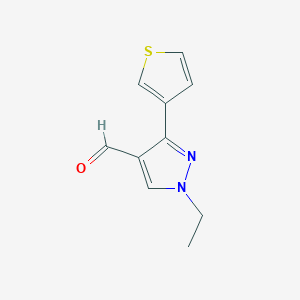
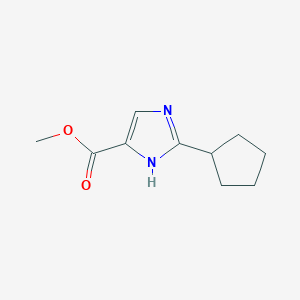



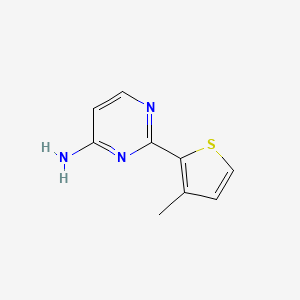

amine](/img/structure/B1468459.png)
![methyl({1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468460.png)
![2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468461.png)
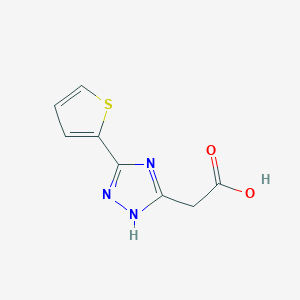

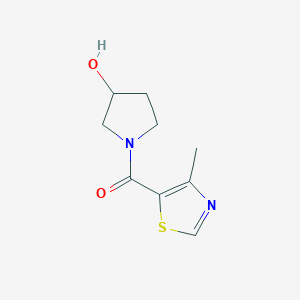
![2-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468470.png)
